N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-indol-1-ylacetamide |
InChI |
InChI=1S/C20H21N3O3S/c24-20(15-22-13-11-16-5-1-2-6-19(16)22)21-17-7-9-18(10-8-17)23-12-3-4-14-27(23,25)26/h1-2,5-11,13H,3-4,12,14-15H2,(H,21,24) |
InChI Key |
AZSSXNGJODTCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Thiazinan-2-yl Ring Formation
The thiazinan-2-yl core is synthesized via sultam cyclization of amino alcohols or amino halides. A representative route involves:
-
Sulfonation : Reaction of an amino alcohol (1 ) with phenylmethanesulfonyl chloride in the presence of triethylamine (Et₃N) to form a sulfonamide intermediate (2 ).
-
Cyclization : Treatment with a base (e.g., NaOH or K₂CO₃) induces ring closure to form the 1,1-dioxido-1,2-thiazinan-2-yl structure (3 ).
Key Reagents and Conditions :
Functionalization with Phenyl Group
The thiazinan-2-yl intermediate is coupled to a phenyl group via nucleophilic aromatic substitution or Suzuki coupling . For example:
-
Bromination : Introduction of a bromine atom at the 4-position of the phenyl ring.
-
Cross-Coupling : Reaction with a boronic acid derivative under palladium catalysis.
Synthesis of the Indole Moiety
The indole component is typically synthesized via Fischer indole synthesis or Buchwald-Hartwig amination . A common route includes:
-
Hydrazine Formation : Condensation of a phenylhydrazine derivative with a ketone precursor.
-
Cyclization : Acid-catalyzed cyclization to form the indole ring.
Optimized Conditions for Indole Synthesis :
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, Xantphos | |
| Solvent | Toluene, 110°C | |
| Yield | 60–75% |
Coupling of Thiazinan-2-ylphenyl and Indole via Acetamide Formation
The final step involves amide bond formation between the thiazinan-2-ylphenylamine and indole-acetic acid derivatives.
Acid Chloride Activation
-
Indole-Acetic Acid Derivatization : Conversion of indole-acetic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Coupling : Reaction with 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline in the presence of a base (e.g., DMAP).
Critical Parameters for Amide Coupling :
Alternative Synthetic Routes
One-Pot Mechanochemical Synthesis
Mechanochemical methods (e.g., grinding with acetic acid) have been explored for hydrazone and azine formation, though direct application to this compound remains unreported.
Suzuki-Miyaura Coupling for Biaryl Bonds
For complex phenyl-thiazinan systems, Suzuki coupling between a boronic acid and aryl halide is viable, though steric hindrance may reduce yields.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 (aromatic), δ 3.5–4.0 (sultam CH₂) | |
| IR | 1720 cm⁻¹ (amide C=O), 1360 cm⁻¹ (SO₂) | |
| HRMS | [M+H]⁺ m/z 384.1234 (C₁₉H₂₀N₂O₃S) |
Key Challenges and Optimization Strategies
Comparative Analysis of Reported Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazinane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The phenyl and indole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Thiazinane Ring : Contributes to its biological activity.
- Indole Moiety : Known for various pharmacological properties.
- Acetamide Functional Group : Enhances solubility and bioactivity.
Its molecular formula is with a molecular weight of approximately 342.41 g/mol.
Anticancer Activity
Research indicates that N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide exhibits promising anticancer properties. The compound has been shown to interact with specific cellular targets, leading to modulation of pathways involved in cell proliferation and apoptosis. For instance, studies have highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxicity and selectivity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 23.30 | Induction of apoptosis |
| U251 | 18.40 | Cell cycle arrest |
Antimicrobial Properties
The compound's thiazine structure enhances its interaction with bacterial enzymes, making it a candidate for antimicrobial applications. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the indole moiety may contribute to this activity by disrupting bacterial cell function.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. Animal models have demonstrated improved outcomes in conditions such as Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Arylation : Introducing aryl groups to enhance biological activity.
- Ring Closure : Forming the thiazinane structure which is crucial for its pharmacological effects.
Several derivatives have been synthesized to explore their biological activities further. These modifications often aim to enhance solubility or target specificity.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide against human lung adenocarcinoma cells showed an IC50 value of 23.30 µM, indicating strong anticancer potential compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thiazinane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of indole-acetamide derivatives, which vary in substituents and biological targets. Below is a systematic comparison with structurally analogous compounds:
Table 1: Key Structural Features and Properties
Structural Divergences and Implications
Thiazinan-SO₂ vs. In contrast, chlorobenzoyl (10j) and thiazole () moieties may improve lipophilicity and target binding in anticancer pathways.
Indole Substitution Patterns: The 1H-indol-1-yl group in the target compound is directly linked to the acetamide, whereas derivatives like 10j and 3a feature substitutions at the indole 3-position (e.g., hydroxyimino or chlorobenzoyl). These modifications influence π-π stacking and hydrogen-bonding capabilities.
Side-Chain Variability :
- The phenyl-thiazinan group in the target compound contrasts with biphenyl-fluoro () or pyridinyl (10m in ) side chains. Bulky substituents (e.g., naphthalen-1-yl in 10k ) may hinder membrane permeability but enhance receptor specificity.
Table 2: Physicochemical Properties
Anticancer Activity
- Compound 10j : Exhibits dual Bcl-2/Mcl-1 inhibition (IC₅₀ < 1 µM) due to chlorobenzoyl and 3-Cl-4-F-phenyl groups enhancing hydrophobic interactions .
- Target Compound: No direct activity data, but the thiazinan-SO₂ group may modulate apoptosis pathways similarly to sulfonamide-based anticancer agents.
Antioxidant Activity
- Compound 3a: Shows potent DPPH radical scavenging (IC₅₀ ~12 µM) attributed to the hydroxyimino group’s redox activity . The target compound lacks this moiety, suggesting divergent mechanisms.
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a thiazinane ring, which is crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including cyclocondensation and various substitution reactions to introduce functional groups that enhance its bioactivity. The presence of the indole moiety is particularly significant as indoles are known for their diverse pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity:
- In vitro studies have shown that derivatives of thiazolidinones, similar to this compound, possess significant anticancer properties. For instance, compounds with structural similarities have been reported to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
- A study found that certain thiazolidinone derivatives induced apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
2. Antimicrobial Properties:
- The compound may also exhibit antimicrobial effects. Thiazolidinone derivatives have been documented to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .
3. Anti-inflammatory Effects:
- Some thiazolidinone compounds demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors involved in cancer progression or inflammation.
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Study Example
In a recent study evaluating a series of thiazolidinone derivatives, researchers synthesized compounds similar to this compound and assessed their anticancer activity against MCF-7 cells. The most active derivatives showed significant inhibition of cell proliferation with IC50 values indicating high potency. Mechanistic studies revealed that these compounds triggered apoptosis via the mitochondrial pathway .
Q & A
Basic Research Questions
Q. What are the critical reaction conditions for optimizing the synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide?
- Methodological Answer : Synthesis optimization hinges on controlling temperature (typically 60–80°C), solvent choice (polar aprotic solvents like DMF or DMSO), and pH (neutral to slightly alkaline). Oxidation of the thiazinane ring using hydrogen peroxide (H₂O₂) is critical for introducing the dioxido group, while coupling indole derivatives with acetamide intermediates requires catalytic bases like triethylamine . Reaction progress should be monitored via TLC or HPLC to ensure purity ≥95% .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR to verify substituent positions and aromaticity of the indole and phenyl rings .
- HRMS (High-Resolution Mass Spectrometry) for molecular weight validation (expected ~348–467 g/mol depending on substituents) .
- X-ray crystallography to resolve bond angles (e.g., C(9)-N(1)-C(19) ≈ 124.87°) and confirm stereochemistry .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., MIC against S. aureus or E. coli) and anticancer screening (e.g., MTT assay on HeLa or MCF-7 cell lines). Use FRAP or DPPH assays to evaluate antioxidant potential . Dose-response curves (1–100 µM) and positive controls (e.g., 5-methoxyindole for anticancer activity) are essential for comparative analysis .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action of this compound?
- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) targeting proteins like Bcl-2/Mcl-1 (anticancer) or bacterial dihydrofolate reductase (antimicrobial). Key interactions include:
- Hydrogen bonding between the dioxido group and active-site residues (e.g., Asp or Glu).
- π-π stacking of the indole ring with aromatic amino acids (e.g., Phe or Tyr) .
Validate results with MM-PBSA/GBSA binding energy calculations and correlate with in vitro IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation time/pH) and use isogenic cell lines.
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends (see Table 1 below) .
- Synergistic effects : Test combinations with known inhibitors (e.g., cisplatin for anticancer activity) .
Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?
- Methodological Answer : Prioritize modifications based on key pharmacophores:
- Thiazinane ring : Replace with thiazole or piperazine to alter steric bulk and solubility .
- Indole moiety : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance π-stacking .
- Acetamide linker : Optimize chain length (e.g., propanamide vs. acetamide) to improve target affinity .
Validate via 3D-QSAR models and in vivo pharmacokinetic studies (e.g., logP < 3 for blood-brain barrier penetration) .
Notes for Experimental Design
- Contradictory Data : Cross-validate biological results using orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .
- Advanced Characterization : Employ thermogravimetric analysis (TGA) to assess thermal stability (>200°C for storage suitability) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if progressing to preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
